molecular formula C14H14ClNO B1320242 3-Chloro-2-(2,4-dimethylphenoxy)aniline CAS No. 937604-59-6

3-Chloro-2-(2,4-dimethylphenoxy)aniline

Cat. No.: B1320242
CAS No.: 937604-59-6
M. Wt: 247.72 g/mol
InChI Key: RPAHTZZPAGNAOZ-UHFFFAOYSA-N
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Description

3-Chloro-2-(2,4-dimethylphenoxy)aniline: is an organic compound with the molecular formula C14H14ClNO and a molecular weight of 247.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by the presence of a chloro group, a dimethylphenoxy group, and an aniline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(2,4-dimethylphenoxy)aniline can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

3-Chloro-2-(2,4-dimethylphenoxy)aniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2,4-dimethylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and dimethylphenoxy groups contribute to its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

  • 2-Chloro-4-(2,4-dimethylphenoxy)aniline
  • 3-Chloro-2-(2,6-dimethylphenoxy)aniline
  • 3-Bromo-2-(2,4-dimethylphenoxy)aniline

Comparison: 3-Chloro-2-(2,4-dimethylphenoxy)aniline is unique due to the specific positioning of the chloro and dimethylphenoxy groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it valuable for specific research applications.

Properties

IUPAC Name

3-chloro-2-(2,4-dimethylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-9-6-7-13(10(2)8-9)17-14-11(15)4-3-5-12(14)16/h3-8H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAHTZZPAGNAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=C2Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264058
Record name 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-59-6
Record name 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937604-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(2,4-dimethylphenoxy)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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